(r)-Acetylamino-cyclohexyl-acetic acid
Overview
Description
®-Acetylamino-cyclohexyl-acetic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and functional properties. This compound features an acetylamino group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. Its stereochemistry, denoted by the ®-configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Acetylamino-cyclohexyl-acetic acid typically involves several steps, starting from readily available precursors. One common method includes the following steps:
Cyclohexylamine Acetylation: Cyclohexylamine is reacted with acetic anhydride to form N-acetyl-cyclohexylamine.
Carboxylation: The N-acetyl-cyclohexylamine is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide to yield ®-Acetylamino-cyclohexyl-acetic acid.
Industrial Production Methods
In an industrial setting, the production of ®-Acetylamino-cyclohexyl-acetic acid may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Enzymatic Resolution: Using specific enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions
®-Acetylamino-cyclohexyl-acetic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Cyclohexyl ketone, cyclohexyl carboxylic acid.
Reduction: Cyclohexyl alcohol, cyclohexylamine.
Substitution: Various N-substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Acetylamino-cyclohexyl-acetic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding due to its specific stereochemistry. It serves as a model compound for understanding chiral interactions in biological systems.
Medicine
Medically, ®-Acetylamino-cyclohexyl-acetic acid is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its chiral nature is particularly valuable in the synthesis of enantiomerically pure drugs.
Mechanism of Action
The mechanism by which ®-Acetylamino-cyclohexyl-acetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The ®-configuration allows for selective binding to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
(s)-Acetylamino-cyclohexyl-acetic acid: The enantiomer of the ®-form, with different biological activity.
Cyclohexylacetic acid: Lacks the acetylamino group, resulting in different chemical and biological properties.
N-Acetyl-cyclohexylamine: Lacks the acetic acid moiety, affecting its reactivity and applications.
Uniqueness
®-Acetylamino-cyclohexyl-acetic acid is unique due to its specific ®-stereochemistry, which imparts distinct biological activities and interactions compared to its (s)-enantiomer and other structurally similar compounds. This uniqueness makes it particularly valuable in research and industrial applications where stereochemistry is crucial.
Properties
IUPAC Name |
(2R)-2-acetamido-2-cyclohexylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVAKVOCWNDLJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448404 | |
Record name | (2R)-Acetamido(cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14429-43-7 | |
Record name | (2R)-Acetamido(cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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